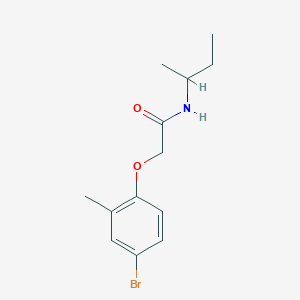![molecular formula C21H27N3O3S B297161 N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B297161.png)
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used as a recreational drug due to its stimulant properties. However, BZP has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Mecanismo De Acción
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their availability in the synaptic cleft. This results in increased activity in the reward pathway and the mesolimbic system, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its stimulant properties, it has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and dry mouth. It has also been shown to have effects on the immune system, including increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, its effects on the central nervous system make it a useful tool for studying neurotransmitter systems and their role in behavior. However, one limitation is that its effects on the immune system may confound research results in certain contexts.
Direcciones Futuras
There are a number of potential future directions for research on N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide. One area of interest is its potential therapeutic applications in treating neurodegenerative diseases. Additionally, further research on its effects on the immune system may provide insights into the role of inflammation in neurological disorders. Finally, more research is needed to understand the long-term effects of this compound use and potential risks associated with its use as a recreational drug.
Métodos De Síntesis
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting benzylpiperazine with ethyl 2-chloroacetate and then with methanesulfonamide. The final product is obtained after purification through crystallization or chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide has been studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have effects on the central nervous system, including increasing dopamine and serotonin levels, which are neurotransmitters involved in mood regulation and reward processing. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
Fórmula molecular |
C21H27N3O3S |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
N-benzyl-N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C21H27N3O3S/c1-28(26,27)24(17-20-10-6-3-7-11-20)18-21(25)23-14-12-22(13-15-23)16-19-8-4-2-5-9-19/h2-11H,12-18H2,1H3 |
Clave InChI |
PEEJQCZGHAHPFG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
SMILES canónico |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297083.png)





![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)





